2,2,4-Trifluoro-1,3-dioxolane
Description
Fluorination at the 2,2,4-positions would significantly alter its physicochemical properties compared to non-fluorinated analogs. While explicit data on this compound is scarce, insights can be drawn from structurally related dioxolanes, such as 2,2,4-trimethyl-1,3-dioxolane (CAS 1193-11-9) and fluorinated variants like 4-fluoro-1,3-dioxolan-2-one (fluoroethylene carbonate) .
Properties
CAS No. |
62999-58-0 |
|---|---|
Molecular Formula |
C3H3F3O2 |
Molecular Weight |
128.05 g/mol |
IUPAC Name |
2,2,4-trifluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H3F3O2/c4-2-1-7-3(5,6)8-2/h2H,1H2 |
InChI Key |
MYBOGKHPKGZEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trifluoro-1,3-dioxolane typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. One effective method uses a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method addresses the high catalyst cost and environmental pollution associated with previous methods using zinc trifluoromethanesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trifluoro-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,4-Trifluoro-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its anesthetic properties and potential use in drug delivery systems.
Industry: Utilized in the production of fluorinated polymers and as a dispersant for fluorinated materials.
Mechanism of Action
The mechanism by which 2,2,4-Trifluoro-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. For instance, its anesthetic activity is attributed to its ability to interact with neuronal ion channels, leading to the inhibition of nerve signal transmission . Additionally, its role as a solvent and reagent in chemical reactions is due to its high polarity and ability to stabilize reactive intermediates.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 1,3-Dioxolane Derivatives
Key Observations :
- Fluorination Effects : Fluorine substituents increase electronegativity and polarity, likely enhancing thermal stability and reducing flammability compared to methyl-substituted analogs .
- Boiling Points : 1,3-Dioxolane’s low boiling point (76°C) makes it volatile, while fluorinated derivatives (e.g., ’s compound with a density of 1.61 g/cm³ at 20°C) may exhibit higher density and lower volatility .
Table 2: Functional Comparisons
Key Insights :
- 100°C), complicating separation . Fluorinated analogs may offer better separation efficiency due to altered volatility.
Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
